2-Ethoxypyridine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJVVURCXHKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566767-66-5 | |
| Record name | 2-ethoxypyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Pyridine Sulfonamide Scaffolds in Contemporary Chemical Biology Research
The pyridine-sulfonamide scaffold is a privileged structure in medicinal chemistry and chemical biology, valued for its ability to interact with a wide array of biological targets. eurjchem.comscispace.com This is attributed to the unique combination of the electron-deficient pyridine (B92270) ring and the versatile sulfonamide group, which can engage in various non-covalent interactions, including hydrogen bonding and metal coordination. nih.gov The sulfonamide group, in particular, is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases. nih.gov
The applications of pyridine-sulfonamide derivatives are extensive and diverse, spanning multiple therapeutic areas. eurjchem.com Researchers have successfully synthesized and evaluated these compounds as inhibitors of key enzymes implicated in various diseases. For instance, they have shown potential as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for anticancer therapy, and carbonic anhydrase inhibitors for conditions like glaucoma. nih.govnih.govmdpi.com Furthermore, derivatives have been investigated for their antimicrobial, antiviral, antidiabetic, and even antimalarial properties. eurjchem.comnih.govresearchgate.netmdpi.com This broad spectrum of biological activity underscores the immense potential of the pyridine-sulfonamide scaffold in developing novel chemical probes and drug candidates. scispace.com
An Overview of Primary Research Trajectories for 2 Ethoxypyridine 3 Sulfonamide Analogues
While direct research on 2-Ethoxypyridine-3-sulfonamide is not extensively documented in publicly available literature, the exploration of its analogues provides significant insights into its potential applications. The primary research trajectories for these related compounds have largely focused on their synthesis and evaluation as inhibitors of various enzymes, particularly kinases and carbonic anhydrases.
A notable area of investigation involves the design of pyridine-sulfonamide derivatives as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.net The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net By creating analogues that incorporate different aromatic skeletons, researchers aim to develop potent and selective dual inhibitors. For example, a series of sulfonamide methoxypyridine derivatives were synthesized and tested, with some compounds exhibiting strong inhibitory activity against both PI3Kα and mTOR. nih.govresearchgate.net
Another significant research direction is the development of pyridine-sulfonamide derivatives as carbonic anhydrase (CA) inhibitors. nih.govmdpi.com CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications for diseases such as glaucoma and certain types of cancer. mdpi.com Studies have focused on synthesizing substituted pyridine-3-sulfonamides and evaluating their inhibitory activity against different CA isoforms. mdpi.com These investigations often explore how different substituents on the pyridine (B92270) ring influence the inhibitory potency and selectivity of the compounds. mdpi.com
The following table summarizes key research findings for analogues of this compound:
| Compound Class | Target(s) | Key Findings |
| Pyridine Acyl Sulfonamides | COX-2 | Compound 23 showed potent COX-2 inhibitory activity (IC50 = 0.8 µM) and antiproliferative activity against several cancer cell lines. nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrases (CAs) | Several derivatives displayed significant inhibitory activity against cytosolic hCA I and hCA II, as well as bacterial CAs. nih.gov |
| Pyridine-Sulfonamide Hybrids | VEGFR-2 | Compound VIIb potently inhibited VEGFR-2 (IC50 = 3.6 µM) and induced apoptosis in cancer cells. nih.gov |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | Compound 22c demonstrated strong dual inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). nih.gov |
| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrases (CAs) | Compounds exhibited a broad range of inhibitory activity against hCA I, II, IX, and XII, with some showing selectivity for cancer-associated isoforms. mdpi.com |
Fundamental Methodological Paradigms in Investigating 2 Ethoxypyridine 3 Sulfonamide and Its Derivatives
Established Synthetic Routes for this compound and Related Analogues
The synthesis of this compound is a multi-step process that hinges on the initial preparation of a functionalized pyridine (B92270) precursor, followed by the introduction and formation of the critical sulfonamide group.
Strategic Functionalization of Pyridine Ring Precursors
The construction of the 2-ethoxypyridine (B84967) core is the foundational step. A common strategy involves starting with a pre-functionalized pyridine, such as a 2-halopyridine or a 2-hydroxypyridine. For instance, a 2-chloropyridine (B119429) derivative can be converted to the corresponding 2-ethoxypyridine via nucleophilic substitution with sodium ethoxide.
Another key approach is the directed ortho-metalation (DoM) of pyridine derivatives. This method uses a directing metalating group (DMG) to guide a strong base, like an organolithium reagent, to deprotonate the position adjacent to the DMG. For a 3-substituted pyridine, a DMG at the 3-position can direct lithiation to the 2- or 4-position. Subsequent reaction with an electrophile introduces the desired functionality. While pyridine itself can undergo addition reactions with organolithiums, the use of substituted pyridines and hindered bases like lithium diisopropylamide (LDA) at low temperatures can prevent this side reaction and favor clean deprotonation.
In an industrial context, the preparation of a key intermediate for the herbicide Pyroxsulam involves converting 2-oxo-pyridine to 2-methoxypyridine, which is then subjected to metalation and thiolation to build the sulfonyl chloride precursor. A similar pathway can be envisaged for the ethoxy analogue, starting from 2-ethoxypyridine.
Formation and Introduction of the Sulfonamide Moiety
The most common method for introducing a sulfonamide group is a two-step process involving the creation of a sulfonyl chloride followed by amidation. The pyridine ring must first be sulfonylated. This can be achieved by reacting a metalated pyridine, such as a lithiated or Grignard species, with sulfuryl chloride (SO₂Cl₂) or sulfur dioxide (SO₂) followed by an oxidant. For example, the reaction of a metalated pyridine generated from halogen-metal exchange of a dibromopyridine with sulfuryl chloride can efficiently yield the corresponding pyridinesulfonyl chloride.
Once the pyridine-3-sulfonyl chloride intermediate is obtained, it is reacted with an amine source to form the sulfonamide. For the parent this compound, this would involve reaction with ammonia. For N-substituted derivatives, a primary or secondary amine is used. A patent for PI3K/mTOR dual inhibitors describes the condensation of 2,4-difluorobenzenesulfonyl chloride with 5-bromo-2-methoxypyridin-3-amine (B1520566) to form a sulfonamide linkage, illustrating a common synthetic connection. Similarly, the synthesis of a complex derivative was achieved by reacting 5-chloro-2-ethoxypyridine-3-sulfonyl chloride with a primary amine.
Alternative, more direct methods are also being developed. These include the direct synthesis of sulfonamides from thiols and amines, which streamlines the process by avoiding the often harsh conditions required for creating sulfonyl chlorides.
Optimization of Reaction Conditions and Catalyst Systems (e.g., Metal-Catalyzed Processes)
Optimizing reaction conditions is crucial for achieving high yields and purity. In the synthesis of pyridine sulfonyl chlorides, issues such as low yields and the formation of chlorinated side-products can occur. The choice of metalating agent (e.g., i-PrMgCl) and reaction temperature are key parameters to control.
Metal catalysts play a significant role in modern sulfonamide synthesis. A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. This process involves a regioselective iodination of an activated arene followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. While this example is for diaryl sulfonamides, the principle of using earth-abundant metal catalysts is broadly applicable. Ruthenium complexes have been used as catalysts for the synthesis of secondary sulfonamides from alcohols and primary sulfonamides via a "borrowing hydrogen" mechanism.
The activation of sulfonyl fluorides, which are more stable than sulfonyl chlorides, presents another avenue for optimization. Calcium triflimide (Ca(NTf₂)₂) has been shown to be an effective Lewis acid for activating sulfonyl fluorides to react with a wide range of amines, including less nucleophilic ones, under mild conditions. The choice of solvent is also critical; for instance, in the Ca(NTf₂)₂-catalyzed reaction, t-amyl alcohol was found to be a superior solvent to others like acetonitrile (B52724) or THF.
Table 1: Optimization of Sulfonamide Synthesis Conditions
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Chlorosulfonylation | i-PrMgCl / SO₂Cl₂ | Halogen-metal exchange followed by reaction with sulfuryl chloride; optimization needed to minimize side products. | |
| One-Pot C-H Amination | Iron(III) Triflimide / Copper(I) | Sequential para-selective C-H iodination and N-arylation using earth-abundant metals. | |
| Sulfonyl Fluoride Activation | Ca(NTf₂)₂ | Lewis acid activation allows stable sulfonyl fluorides to react with a broad scope of amines in high yield. | |
| Ammonium Iodide Mediation | NH₄I | An efficient strategy for preparing sulfonamides from sodium sulfinates and amines. |
Diversification and Derivatization Strategies for Structural Modification
Once the this compound core is synthesized, its structure can be modified at two main locations: the pyridine ring itself and the sulfonamide nitrogen. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.
Substitutions on the Pyridine Ring System
Further functionalization of the pyridine ring allows for the introduction of a wide array of chemical groups.
Halogenation: Introducing a halogen, such as bromine, provides a handle for further cross-coupling reactions. A patent describes the synthesis of 5-bromo-N-(5-chloropyridin-3-yl)-2-ethoxypyridine-3-sulfonamide, indicating that the 5-position of the this compound scaffold is accessible for substitution.
Metal-Catalyzed Cross-Coupling: Halogenated derivatives can undergo reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds.
Directed Metalation: If not used in the initial synthesis, directed lithiation can be employed on the this compound product. The existing ethoxy and sulfonamide groups will influence the regioselectivity of the deprotonation, potentially allowing for substitution at the C-4 or C-6 positions.
C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Thianthrenation, for example, is a versatile method for the regioselective functionalization of aromatic C-H bonds, which can then be converted into a variety of other functional groups.
Table 2: Examples of Pyridine Ring Modifications
| Position | Modification Type | Example Reagents/Methods | Potential Products | Reference |
|---|---|---|---|---|
| C-5 | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-2-ethoxypyridine-3-sulfonamide | |
| C-4 / C-6 | Directed Lithiation | LDA or n-BuLi, then an electrophile (e.g., I₂, R-CHO) | 4- or 6-substituted derivatives | |
| Various | C-H Functionalization | Thianthrenation followed by cross-coupling | Aryl, alkyl, or heteroatom-substituted pyridines |
Modifications at the Sulfonamide Nitrogen
Altering the substituent on the sulfonamide nitrogen (the N-substituent) is a very common diversification strategy. The synthesis of N-substituted sulfonamides is typically achieved by reacting the corresponding pyridine sulfonyl chloride with a diverse range of primary or secondary amines.
Numerous research programs have explored this diversification to optimize biological activity. For example, in the development of PI3K/mTOR inhibitors, a series of sulfonamide methoxypyridine derivatives were synthesized where the sulfonamide nitrogen was part of a larger heterocyclic system connected via a phenyl group. The synthesis involved a Suzuki coupling between a boronic ester of the pyridine sulfonamide part and a bromo-compound representing the desired N-substituent fragment.
Similarly, studies on carbonic anhydrase inhibitors have involved the synthesis of pyrazolo[4,3-c]pyridine sulfonamides by reacting a dienamine precursor with various amines that already contain a sulfonamide fragment, effectively building the N-substituent into the amine reagent. This highlights the flexibility in synthetic design, where the complexity can be built into either the sulfonyl chloride or the amine coupling partner.
Advanced Spectroscopic Characterization and Computational Investigations
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of 2-Ethoxypyridine-3-sulfonamide by providing detailed information about the chemical environment of its proton (¹H) and carbon (¹³C) nuclei.
In ¹H NMR spectroscopy, the aromatic protons on the pyridine (B92270) ring are expected to produce signals in the downfield region, typically between 6.5 and 8.6 ppm. The ethoxy group protons would appear as distinct signals: a quartet for the methylene (B1212753) protons (-O-CH₂-) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-CH₃). The protons of the sulfonamide group (-SO₂NH₂) are anticipated to appear as a broad singlet, with a chemical shift that can be variable due to hydrogen bonding effects. rsc.org
In ¹³C NMR spectroscopy, the chemical shift range is much broader, allowing for the clear resolution of each unique carbon atom. memphis.edu The carbon atoms of the pyridine ring are expected to resonate in the aromatic region, generally between 110 and 160 ppm. rsc.org The carbon atom directly attached to the sulfonamide group would be influenced by its electron-withdrawing nature. The ethoxy group would show two distinct signals: one for the methylene carbon (~60-70 ppm) and one for the methyl carbon (~15-20 ppm), with the methylene carbon being further downfield due to the deshielding effect of the oxygen atom. uoi.gr
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Pyridine Ring | ¹H | 6.5 - 8.6 | Doublet, Triplet |
| Ethoxy (-OCH₂CH₃) | ¹H | 3.8 - 4.5 | Quartet |
| Ethoxy (-OCH₂CH₃) | ¹H | 1.2 - 1.6 | Triplet |
| Sulfonamide (-SO₂NH₂) | ¹H | 5.0 - 10.0 | Broad Singlet |
| Pyridine Ring | ¹³C | 110 - 160 | - |
| Ethoxy (-OCH₂CH₃) | ¹³C | 60 - 70 | - |
| Ethoxy (-OCH₂CH₃) | ¹³C | 15 - 20 | - |
Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to analyze its fragmentation pattern, which provides confirmatory structural evidence. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, allowing for the accurate determination of the molecular mass.
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), aromatic sulfonamides undergo characteristic fragmentation. nih.gov A primary and highly diagnostic fragmentation pathway for arylsulfonamides is the elimination of sulfur dioxide (SO₂), resulting in a loss of 64 mass units. nih.gov This rearrangement pathway is influenced by substituents on the aromatic ring. nih.gov Other expected fragmentation patterns for this compound would include cleavage of the ethoxy group, leading to the loss of an ethyl radical (•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄), and fragmentation of the pyridine ring itself.
Table 2: Predicted Mass Spectrometry Fragments for this compound Based on the calculated molecular weight of 202.23 g/mol .
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 203.06 | [M+H]⁺ | Protonated Molecular Ion |
| 139.04 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 174.03 | [M+H - C₂H₄]⁺ | Loss of ethylene from ethoxy group |
| 157.03 | [M+H - •OCH₂CH₃]⁺ | Cleavage of the ether bond |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the pyridine ring, an aromatic system, and the sulfonamide group with its lone pairs of electrons on nitrogen and oxygen atoms, gives rise to characteristic absorption bands in the UV region.
The spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-system of the pyridine ring. These typically strong absorptions are found in the 200-280 nm range. Additionally, n → π* transitions, which are generally weaker, may also be observed. researchgate.netnih.gov These transitions involve the excitation of non-bonding electrons from the nitrogen and oxygen atoms of the sulfonamide and ethoxy groups into the anti-bonding π* orbitals of the aromatic ring. The position and intensity of these absorption bands can be influenced by the solvent polarity. rsc.org
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com A single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles.
The analysis would confirm the geometry of the pyridine ring and the tetrahedral arrangement around the sulfur atom in the sulfonamide group. The O-S-O and N-S-C bond angles often deviate slightly from the ideal tetrahedral angle of 109.5° due to steric and electronic effects. biointerfaceresearch.com The crystal system (e.g., monoclinic, orthorhombic) and space group would be determined, defining the symmetry and the arrangement of molecules within the unit cell of the crystal lattice. researchgate.net
The crystallographic data also reveals the preferred molecular conformation and the details of intermolecular packing in the crystal. The conformation is largely defined by the torsion angles around the C-S and S-N bonds of the sulfonamide moiety and the C-O bond of the ethoxy group.
Characterization of Intramolecular and Intermolecular Hydrogen Bond Networks
The structure of sulfonamides is significantly influenced by hydrogen bonding, which dictates their conformation and crystal packing. nih.govnih.gov In the solid state, this compound is expected to exhibit a network of hydrogen bonds. The sulfonamide group (–SO₂NH₂) provides both hydrogen bond donors (the amide proton) and acceptors (the sulfonyl oxygens). nih.govmdpi.com
Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond may form between the sulfonamide proton (N-H) and the nitrogen atom of the pyridine ring or the oxygen of the ethoxy group. The formation and strength of such a bond, which would create a five or six-membered ring, depend on the molecule's conformation. researchgate.netlookchem.com Studies on similar ortho-substituted sulfonamides have confirmed the presence of intramolecular hydrogen bonds between a carbonyl oxygen and the sulfonamide hydrogen, which stabilizes the molecular conformation. nih.govmdpi.com
Intermolecular Hydrogen Bonds: In the crystalline state, sulfonamides typically form robust intermolecular hydrogen bond networks. hw.ac.uk For this compound, the amide proton is likely to form a hydrogen bond with a sulfonyl oxygen of a neighboring molecule. nih.gov This interaction is a dominant pattern in sulfonamide crystal structures. nih.gov Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor. This can lead to the formation of centrosymmetric dimers or extended chains, creating a stable supramolecular structure. nih.govresearchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. nih.gov
Table 1: Potential Hydrogen Bond Interactions in this compound
| Type | Donor | Acceptor | Typical Motif |
| Intramolecular | Sulfonamide N-H | Pyridine N | S(5) or S(6) ring |
| Intramolecular | Sulfonamide N-H | Ethoxy O | S(6) ring |
| Intermolecular | Sulfonamide N-H | Sulfonyl O | Dimer or Chain |
| Intermolecular | C-H (Pyridine) | Sulfonyl O | Weak interaction |
| Intermolecular | Sulfonamide N-H | Pyridine N (of another molecule) | Dimer or Chain |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are indispensable for elucidating the properties of molecules like this compound at an atomic level.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the molecular structure and electronic properties of sulfonamides. nih.govdoaj.org Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to obtain optimized molecular geometries and predict spectroscopic data. biointerfaceresearch.comnih.govresearchgate.net
DFT calculations provide deep insights into the electronic landscape of a molecule.
Charge Distribution: Natural Bond Orbital (NBO) and Mulliken population analyses are used to determine the charge distribution on each atom. doaj.org In sulfonamides, the sulfur atom typically carries a significant positive charge, while the oxygen and nitrogen atoms are negatively charged, reflecting the polar nature of the S-O and S-N bonds. This charge separation is crucial for the molecule's interaction with biological targets.
Molecular Electrostatic Potential (MEP): MEP maps are color-coded visualizations of the electrostatic potential on the electron density surface of a molecule. nih.govchemrxiv.org These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For sulfonamides, the most negative regions are associated with the sulfonyl oxygen atoms and the pyridine nitrogen, indicating these are the primary sites for electrophilic attack or hydrogen bond acceptance. doaj.orgbiointerfaceresearch.com The area around the sulfonamide N-H proton shows a positive potential, marking it as a hydrogen bond donor site. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. biointerfaceresearch.com A smaller gap suggests higher reactivity. researchgate.net
Table 2: Predicted Electronic Properties from DFT Calculations on Analogous Sulfonamides
| Property | Description | Typical Finding for Pyridine Sulfonamides |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the pyridine ring and sulfonamide nitrogen. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed over the sulfonyl group and pyridine ring. |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. | A smaller gap implies higher reactivity. |
| MEP Minima (Vmin) | Regions of most negative electrostatic potential. | Located near sulfonyl oxygens and pyridine nitrogen. |
| MEP Maxima | Regions of most positive electrostatic potential. | Located near the amide hydrogen (N-H). |
The electronic data derived from DFT calculations allow for the prediction of chemical behavior.
Acidity (pKa): The acidity of the sulfonamide proton is a critical property. The N-H bond is acidic due to the strong electron-withdrawing nature of the adjacent SO₂ group. Computational methods can predict the pKa value by calculating the Gibbs free energy change associated with deprotonation in a solvent model.
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. niscpr.res.in Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov
A typical docking study for this compound would involve:
Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand.
Docking: Using software like AutoDock or GOLD to place the ligand into the active site of the protein in various conformations and calculating a docking score for each pose. imist.ma
Analysis: The best poses are analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts. derpharmachemica.com For sulfonamides, the deprotonated sulfonamide group often coordinates with a zinc ion in the active site of metalloenzymes like carbonic anhydrase, while also forming hydrogen bonds with nearby amino acid residues. nih.govmdpi.com The pyridine and ethoxy groups would be evaluated for their potential to form hydrophobic or hydrogen bonding interactions within the target's binding pocket. chemmethod.com
Molecular Dynamics (MD) Simulations for Dynamic Binding Stability Assessment
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com An MD simulation tracks the movements and interactions of all atoms in the system, providing insights into the stability and flexibility of the complex. mdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values suggest greater flexibility in those regions. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions identified in docking.
These simulations are crucial for validating the docking results and assessing whether the predicted binding mode of this compound is stable in a dynamic, solvated environment. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in modern drug discovery and medicinal chemistry. By correlating the structural or physicochemical properties of compounds with their biological activities, QSAR models can predict the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug development. In the context of this compound and its analogs, QSAR studies are instrumental in elucidating the key molecular features that govern their therapeutic potential.
The development of a robust QSAR model begins with the compilation of a dataset of compounds with known biological activities. For pyridine-3-sulfonamide (B1584339) derivatives, this would involve synthesizing a library of analogs with systematic variations in their chemical structure. The biological activity of these compounds against a specific target, for instance, a particular enzyme or receptor, is then determined experimentally.
Once the biological data is obtained, a wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, bonds), topological indices (which describe molecular branching and shape), and connectivity indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).
The next step involves selecting the most relevant descriptors that have a significant correlation with the biological activity. This is a critical phase to avoid overfitting the model and to ensure its predictive power. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests, are employed to build the QSAR model.
For a hypothetical series of 2-alkoxypyridine-3-sulfonamide analogs, a QSAR study might reveal that the nature of the alkoxy group at the 2-position and the substitution pattern on the sulfonamide nitrogen are critical for activity. The following table illustrates a hypothetical dataset and some relevant descriptors that could be used in a QSAR model for this class of compounds.
| Compound ID | R Group (at 2-position) | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| 1 | -OCH3 | 1.5 | 1.2 | 202.22 | 86.4 |
| 2 | -OCH2CH3 | 0.8 | 1.7 | 216.25 | 86.4 |
| 3 | -O(CH2)2CH3 | 2.1 | 2.2 | 230.28 | 86.4 |
| 4 | -OCH(CH3)2 | 1.2 | 2.1 | 230.28 | 86.4 |
This is a hypothetical data table for illustrative purposes.
A resulting QSAR equation from an MLR analysis of such data might look like:
log(1/IC50) = 0.5 * LogP - 0.01 * Molecular Weight + 2.5
This equation would suggest that lipophilicity (LogP) has a positive correlation with activity, while molecular weight has a slight negative correlation.
The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done using internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds that were not used in the model development. A statistically significant and validated QSAR model can then be used to predict the biological activity of new, unsynthesized this compound derivatives, guiding the design of more potent and selective compounds.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets Beyond Current Focus Areas
While the sulfonamide group is historically known for its antibacterial properties, the pyridine-sulfonamide scaffold holds potential against a multitude of other biological targets. ajchem-b.comnih.gov Future research should strategically pivot from traditional areas to explore novel and underexplored proteins and pathways where derivatives of 2-Ethoxypyridine-3-sulfonamide could exert significant therapeutic effects.
New research has identified pyridine-sulfonamide hybrids as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Derivatives have also been investigated as inhibitors of alpha-amylase for potential antidiabetic applications and as inducers of apoptosis in cancer cells. nih.goveurjchem.com These findings suggest that the this compound core could be functionalized to target a range of enzymes implicated in various diseases. For example, modifying the scaffold could lead to potent inhibitors of kinases, proteases, or epigenetic modulators, which are critical targets in oncology, immunology, and neurodegenerative disorders.
| Target Class | Specific Example(s) | Therapeutic Area | Rationale for Exploration |
|---|---|---|---|
| Kinases | VEGFR-2, Janus Kinase (JAK) | Oncology, Inflammation | The pyridine (B92270) ring can engage in key hydrogen bonding interactions within ATP-binding sites. nih.govnih.gov |
| Hydrolases | Carbonic Anhydrases (CAs), Alpha-amylase | Glaucoma, Oncology, Diabetes | The sulfonamide moiety is a classic zinc-binding group for CA inhibition; derivatives show potential for modulating carbohydrate metabolism. eurjchem.commdpi.com |
| Transferases | Dihydropteroate (B1496061) Synthase (DHPS), N-Myristoyltransferase (NMT) | Infectious Diseases | Beyond classic antibacterial action, targeting parasitic enzymes like NMT presents new avenues for anti-trypanosomal agents. researchgate.netnih.gov |
| Apoptosis Regulators | Bcl-2 family proteins, Caspases | Oncology | Certain pyridine-sulfonamide hybrids have been shown to induce apoptosis and modulate key proteins in the apoptotic cascade. nih.gov |
Development of Greener and More Efficient Synthetic Methodologies for Complex Derivatives
Traditional methods for synthesizing sulfonamides often rely on sulfonyl chlorides, which can be hazardous, and organic solvents that are environmentally detrimental. researchgate.netthieme-connect.com The future of synthesizing complex this compound derivatives hinges on the adoption of green and sustainable chemistry principles.
Recent advancements have focused on eco-friendly approaches that minimize waste and avoid harsh reagents. nih.gov These include:
Water as a Solvent: Using water as a "green" solvent in the presence of a simple base like sodium carbonate can produce sulfonamide derivatives in high yields and purities, with easy product isolation. researchgate.netmdpi.com
Alternative Reagents: Replacing sulfonyl chlorides with more stable and less toxic sulfur sources, such as sodium sulfinate, reduces the environmental impact. researchgate.net
Catalytic Methods: The use of nanocatalysts, such as CuFe2O4@SiO2, offers an efficient and recyclable method for sulfonamide synthesis. biolmolchem.com Transition-metal-catalyzed reactions, particularly with low-cost and non-toxic copper salts, are also gaining prominence. bohrium.com
Energy-Efficient Techniques: Ultrasound-assisted and microwave-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Classical Synthesis | Use of sulfonyl chlorides and organic solvents. | Well-established, often high-yielding. | thieme-connect.commdpi.com |
| Green Synthesis in Water | Water as solvent with a mild base. | Eco-friendly, safe, simple workup. | researchgate.netmdpi.com |
| Microwave/Ultrasound-Assisted | Uses microwave or ultrasonic irradiation. | Rapid reaction times, increased efficiency. | nih.gov |
| Nanocatalysis | Employs recyclable magnetic nanocatalysts. | Environmentally friendly, catalyst can be easily recovered. | biolmolchem.com |
Integration of Advanced Computational and Experimental Design Strategies for De Novo Compound Discovery
The discovery of novel drugs is increasingly driven by a synergistic combination of computational and experimental techniques. For the de novo design of compounds based on the this compound scaffold, integrating in silico modeling with high-throughput screening methods can dramatically accelerate the identification of promising new molecules. russellpublishing.co.uktechnologynetworks.com
Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, allow for the virtual screening of large libraries of potential derivatives. nih.govicm.edu.pl These methods can predict how a novel compound will bind to its biological target and whether it possesses drug-like properties, thereby prioritizing the most promising candidates for synthesis. nih.gov
These in silico predictions are then validated through advanced experimental screening techniques:
High-Throughput Screening (HTS): Enables the rapid testing of thousands of compounds against a specific biological target. technologynetworks.com
High-Content Screening (HCS): Combines the efficiency of HTS with cellular imaging to provide more detailed data on a compound's effects within a biological system. technologynetworks.com
Fragment-Based Drug Discovery (FBDD): Screens smaller, low-molecular-weight fragments to identify novel starting points that can be grown or linked to build a potent lead compound. technologynetworks.com
This iterative cycle of computational design, synthesis, and experimental screening allows for the rapid optimization of hits and the efficient discovery of new therapeutic agents derived from the this compound core. acs.org
Potential Applications of Pyridine-Sulfonamide Derivatives in Material Science
Beyond their well-established role in medicinal chemistry, sulfonamide-containing compounds are emerging as valuable components in the field of material science. The unique electronic and structural properties of the this compound scaffold make its derivatives attractive candidates for the development of novel functional materials.
One of the most promising areas is in nonlinear optical (NLO) materials, which are crucial for optoelectronic applications like optical data storage and signal processing. researchgate.net The inherent charge distribution within the sulfonamide group can contribute to a high NLO response. researchgate.net Furthermore, the incorporation of sulfonamide functionalities into polymers can create materials with specific, tunable properties. For instance, primary sulfonamide groups can be used to synthesize well-defined, pH-responsive block copolymers via RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. rsc.org Cyclic sulfonamides, known as sultams, have also been used to create deep-blue emitters for organic electronics. wikipedia.org The this compound structure, with its combination of an electron-rich pyridine ring and the versatile sulfonamide group, could be exploited to design new polymers for biomedical applications or advanced electronic materials.
Strategic Approaches for Overcoming Challenges in Lead Optimization for Specific Therapeutic Areas
Transforming a promising "hit" compound into a viable drug candidate requires a rigorous lead optimization process. For derivatives of this compound, key challenges often involve improving pharmacokinetic (ADME) properties, enhancing target selectivity, and ensuring metabolic stability. nih.govnih.gov
A primary challenge with many active compounds is poor solubility or metabolic instability. nih.gov Strategic modifications to the this compound scaffold can address these issues. For example, introducing methyl sulfonamide substituents has been shown to significantly improve both solubility and permeability, enhancing oral bioavailability. dundee.ac.uk Another critical aspect is achieving central nervous system (CNS) penetration for neurological targets. This can be particularly challenging for sulfonamides, but has been improved by reducing the polar surface area and "capping" the sulfonamide group to mask its polarity. researchgate.net
| Challenge | Strategic Approach | Example/Rationale | Reference |
|---|---|---|---|
| Poor Oral Bioavailability | Improve ADME properties (solubility, permeability). | Introduce substituents like methyl sulfonamides to enhance both properties. | nih.govdundee.ac.uk |
| Low Metabolic Stability | Block or modify metabolically labile sites. | Incorporate groups that sterically hinder metabolic enzymes or replace unstable moieties. | nih.govresearchgate.net |
| Poor CNS Penetration | Reduce polar surface area (PSA); increase lipophilicity. | "Cap" the sulfonamide NH with a non-polar group to improve blood-brain barrier permeability. | researchgate.net |
| Off-Target Effects | Refine molecular structure to increase target specificity. | Utilize structure-based design to enhance interactions with the desired target while minimizing binding to other proteins. | nih.govpatsnap.com |
By systematically applying these optimization strategies, researchers can overcome common hurdles and successfully develop potent, selective, and drug-like candidates based on the this compound structure for a wide range of therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 2-Ethoxypyridine-3-sulfonamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Route Selection : Begin with nucleophilic substitution on pyridine sulfonyl chloride derivatives (e.g., 3-substituted pyridine sulfonyl chlorides as in ). Ethoxy group introduction via alkoxylation under anhydrous conditions (e.g., using NaH/ethanol).
- Optimization Strategies :
- Vary reaction parameters (temperature: 60–120°C; catalysts: K₂CO₃, DMAP; solvent: DMF, THF).
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structures using ¹H/¹³C NMR .
- Use Design of Experiments (DoE) to identify critical factors (e.g., time, molar ratios) and reduce side products like sulfonic acid derivatives.
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Analytical Workflow :
- Purity : LC-MS (ESI+ mode) to detect impurities <0.5% .
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling.
- Data Interpretation : Compare chromatographic profiles pre/post storage; quantify degradation products using calibration curves.
- Storage Recommendations : Store in inert atmospheres (argon) at -20°C to minimize hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Root-Cause Analysis :
- Assay Variability : Compare protocols (e.g., cell lines, incubation times, concentrations). For example, discrepancies in IC₅₀ values may arise from differences in MTT assay incubation times (24 vs. 48 hours) .
- Compound Integrity : Verify batch purity (HPLC, NMR) and solubility (DMSO vs. aqueous buffers) .
- Statistical Validation : Apply ANOVA to assess inter-study variability. Use meta-analysis tools to aggregate data from multiple sources .
Q. What computational strategies are effective for predicting the binding interactions of this compound with target enzymes?
Methodological Answer:
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding with active-site residues (e.g., Thr199 in CA-II) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Correlate computational ΔG values with experimental inhibition constants (Kᵢ) from enzyme assays.
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in vivo?
Methodological Answer:
- Experimental Design :
- Isotopic Labeling : Synthesize ¹⁴C-labeled compound for tracer studies in rodent models.
- Sample Collection : Analyze plasma, urine, and feces at timed intervals post-administration.
- Metabolite Identification : Use UPLC-QTOF-MS with MetaboLynx software to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Data Integration : Map metabolites to known pathways (e.g., cytochrome P450-mediated oxidation) and validate with recombinant enzyme assays .
Contradiction Analysis & Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Protocol Standardization :
- Provide detailed synthetic steps (e.g., stoichiometry, solvent drying methods) as in .
- Share raw spectral data (NMR, IR) in supplementary materials.
- Inter-Lab Validation : Conduct round-robin testing with independent labs; use statistical tools (e.g., RSD <5% for yield/purity) to assess consistency .
Data Presentation & Ethical Compliance
Q. How should researchers present conflicting data on toxicity profiles of this compound in publications?
Methodological Answer:
- Transparency : Disclose all raw data (e.g., LD₅₀ values, histopathology reports) in tabular format.
- Contextualization : Discuss potential confounders (e.g., animal strain differences, dosing regimens) using frameworks from .
- Ethical Reporting : Adhere to ARRIVE guidelines for in vivo studies and cite ethical approval codes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
